molecular formula C16H22BFO4 B598660 Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 1198615-88-1

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Cat. No.: B598660
CAS No.: 1198615-88-1
M. Wt: 308.156
InChI Key: BHCZXEKKIGVXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester-containing compound with a phenylacetate backbone. Its structure features a fluoro substituent at the para-position and a dioxaborolane group at the meta-position of the phenyl ring. This arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the fluoro group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

ethyl 2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BFO4/c1-6-20-14(19)10-11-7-8-13(18)12(9-11)17-21-15(2,3)16(4,5)22-17/h7-9H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZXEKKIGVXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729371
Record name Ethyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198615-88-1
Record name Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198615-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Coupling with Aryl Halides

A representative procedure involves reacting 3-bromo-4-fluorophenyl acetate derivatives with bis(pinacolato)diboron. For example:

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Base : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

  • Solvent : Dimethylformamide (DMF) or ethanol/water mixtures.

  • Conditions : 80–100°C for 4–16 hours under nitrogen.

  • Yield : 43.5–93%.

Key Data :

CatalystBaseSolventTemperature (°C)Yield (%)Source
Pd(dppf)Cl₂K₂CO₃DMF/EtOH8073.5
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH8093
NiSO₄·6H₂O (aqueous)K₃PO₄H₂O12099

Nickel-Catalyzed Aqueous Coupling

Recent advancements utilize nickel catalysts in water for eco-friendly synthesis:

  • Catalyst : NiSO₄·6H₂O with cationic 2,2'-bipyridyl ligands.

  • Base : K₃PO₄.

  • Solvent : Water.

  • Yield : 99% under optimized conditions.

Borylation of Aryl Triflates

Borylation of aryl triflates with bis(pinacolato)diboron offers an alternative route, avoiding halogenated precursors.

Palladium-Mediated Borylation

  • Substrate : Ethyl 2-(4-fluoro-3-(trifluoromethanesulfonyloxy)phenyl)acetate.

  • Catalyst : PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene).

  • Reagent : Bis(pinacolato)diboron.

  • Solvent : 1,4-Dioxane.

  • Yield : 50–73.5%.

Optimization Note :

  • Addition of potassium acetate (KOAc) enhances boron incorporation.

  • Prolonged heating (16–24 hours) improves conversion.

Stepwise Functionalization of Boronated Intermediates

Boron Installation via Miyaura Borylation

  • Step 1 : Synthesis of ethyl 2-(4-fluorophenyl)acetate via esterification.

  • Step 2 : Directed ortho-borylation using Ir catalysts (e.g., Ir(COD)OMe)₂.

  • Step 3 : Pinacol protection to stabilize the boronate.

  • Overall Yield : 60–75%.

Industrial-Scale Synthesis and Purification

Large-Batch Considerations

  • Catalyst Recovery : Pd catalysts are recycled via silica gel filtration.

  • Purification : Flash chromatography (hexane/ethyl acetate gradients) removes unreacted diboronates.

  • Purity : ≥98% achieved via recrystallization from dichloromethane/diethyl ether.

Emerging Methodologies and Innovations

Flow Chemistry Approaches

  • Setup : Continuous-flow reactors with immobilized Pd catalysts.

  • Advantages : Reduced reaction time (1–2 hours) and higher throughput.

Photocatalytic Borylation

  • Catalyst : Uranyl nitrate (UO₂(NO₃)₂) under blue LED light.

  • Solvent : Acetone/water mixtures.

  • Yield : 66%.

Challenges and Limitations

  • Steric Hindrance : Ortho-substituted aryl halides exhibit reduced reactivity (e.g., 59% yield for 2,6-dimethoxyphenyl derivatives).

  • Sensitivity : Boronate esters hydrolyze under acidic conditions, necessitating anhydrous workups .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to participate in cross-coupling reactions, forming new carbon-carbon bonds. The boronic ester group acts as a nucleophile, reacting with electrophilic species such as aryl halides in the presence of a palladium catalyst. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen and Functional Group Substitutions
  • Ethyl 2-(4-Chloro-2-Methyl-Phenoxy)Acetate (): Differs in the absence of a boronate group and the presence of a para-chloro and ortho-methyl substituent. The chloro group increases electron-withdrawing effects but lacks the boronate’s coupling utility .
  • Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate (CAS 859169-20-3, ):
    Lacks the meta-boronate and para-fluoro groups. The para-boronate substitution simplifies steric hindrance but reduces regioselectivity in cross-coupling reactions compared to the target compound .
  • Ethyl 3-(2-Fluoro-4-Boronate-Phenyl)Acrylate ():
    Features an acrylate ester instead of acetate, altering reactivity in conjugate additions. The ortho-fluoro and para-boronate arrangement may influence electronic effects in polymerization or drug design .
Positional Isomerism of Boronate and Fluoro Groups
  • The target compound’s meta-boronate and para-fluoro substitution contrasts with Ethyl 2-(4-Boronate-Phenyl)Acetate (CAS 859169-20-3), where the boronate is at the para-position. Positional isomerism affects steric accessibility in catalytic reactions and binding to biological targets .

Ester Group Modifications

  • Ethyl 2-Benzamido-2-(4-Boronate-Phenyl)Acetate ():
    Incorporates a benzamido group, enabling hydrogen bonding in medicinal applications. This modification diversifies pharmacological activity but complicates synthetic pathways .

Structural and Functional Comparison Table

Compound Name CAS Number Key Structural Features Biological/ Chemical Uniqueness
Target Compound N/A para-Fluoro, meta-boronate, ethyl acetate Enhanced cross-coupling reactivity; balanced lipophilicity
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate 859169-20-3 para-Boronate, ethyl acetate Simpler steric profile; lower regioselectivity in coupling
Methyl 2-Methoxy-4-Boronate-Phenyl Acetate 140897-44-4 para-Boronate, ortho-methoxy, methyl ester Improved metabolic stability; reduced solubility
Ethyl 2-Benzamido-4-Boronate-Phenyl Acetate N/A () Benzamido, para-boronate Hydrogen-bonding capacity; potential kinase inhibition
Ethyl 3-(2-Fluoro-4-Boronate-Phenyl)Acrylate 1198615-65-4 Acrylate ester, ortho-fluoro Conjugate addition utility; polymer applications

Biological Activity

Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H20BFO4
  • Molecular Weight : 322.14 g/mol
  • CAS Number : Not specifically listed but related compounds indicate a focus on the dioxaborolane moiety.

Antimicrobial Activity

Recent studies have indicated that compounds related to the dioxaborolane structure exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for similar compounds against multidrug-resistant Staphylococcus aureus ranged from 4–8 μg/mL .
  • The compound demonstrated activity against Mycobacterium abscessus and Mycobacterium smegmatis with comparable MIC values .

Anticancer Activity

Research has highlighted the anticancer potential of ethyl derivatives with dioxaborolane groups:

  • A derivative exhibited potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 of 0.126 μM, indicating strong anti-proliferative properties .
  • The compound also showed a significant reduction in lung metastasis in mouse models, outperforming known treatments like TAE226 .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • EGFR Inhibition : Some derivatives have been shown to inhibit EGFR phosphorylation and induce apoptosis in cancer cell lines .
  • Matrix Metalloproteinase Inhibition : The compound exhibited off-target activity by inhibiting MMP-2 and MMP-9, which are involved in tumor metastasis and invasion .

Safety and Toxicity

Safety evaluations are crucial for any therapeutic candidate:

  • In vivo studies indicated acceptable toxicity profiles at high oral doses (up to 800 mg/kg) in rodent models .
  • The compound did not show significant inhibition of the hERG channel, suggesting a low risk for cardiac side effects .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various dioxaborolane derivatives against resistant bacterial strains. This compound was among the compounds tested and showed promising results with MIC values indicating effective antimicrobial action .
  • Preclinical Cancer Study : In a preclinical model involving TNBC cells injected into BALB/c nude mice, treatment with this compound resulted in a significant reduction in metastatic nodules compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling or esterification reactions. A typical procedure involves reacting a boronic ester precursor (e.g., 4-fluoro-3-boronophenyl acetic acid derivatives) with ethyl halides under inert conditions. For example, potassium acetate and NaOH are used to deprotonate intermediates, followed by acidification with HCl to precipitate the product . Yields (43–65%) depend on reaction time, temperature, and purification steps (e.g., silica gel chromatography). Optimizing stoichiometry of reagents (e.g., 1.2:1 molar ratio of boronic ester to electrophile) and using anhydrous solvents (e.g., THF) improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirm the presence of the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and ester moiety (δ ~4.2 ppm for ethyl CH₂) .
  • GC-MS : Identify molecular ion peaks (e.g., m/z 306 for related boronic esters) and fragmentation patterns .
  • HPLC : Assess purity (>98% as per TCI specifications) using reverse-phase columns and UV detection .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Protective Measures : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. The compound is corrosive and flammable .
  • Storage : Keep in airtight containers at <15°C, away from moisture and direct sunlight .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, and segregate halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies in yields or side products often arise from:

  • Catalyst Selection : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in sterically hindered systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may promote protodeboronation; additives like Cs₂CO₃ stabilize intermediates .
  • Oxygen Sensitivity : Degradation is mitigated by rigorous inert gas purging (N₂/Ar) during synthesis .

Q. What strategies enable the integration of this boronic ester into drug discovery pipelines, particularly for target validation?

  • Methodological Answer : The compound serves as a key intermediate for:

  • FABP4/5 Inhibitors : Coupling with quinoline scaffolds via Suzuki reactions generates anti-inflammatory candidates .
  • Kinase Inhibitors : Boron-containing analogs enhance binding affinity to ATP pockets in oncology targets .
  • In Vivo Probes : Isotope-labeled derivatives (e.g., ¹¹B-enriched) are used in PET imaging studies .

Q. How do structural modifications (e.g., fluorination, ester hydrolysis) impact the compound’s reactivity and stability?

  • Methodological Answer :

  • Fluorine Substituents : The 4-fluoro group enhances electronic effects, directing cross-coupling to the meta position .
  • Ester Hydrolysis : Conversion to carboxylic acid derivatives (via NaOH/EtOH) increases water solubility but reduces shelf life due to boronic acid instability .
  • Boron Masking : The dioxaborolane ring prevents oxidation but requires acidic conditions for deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.